BenchChemオンラインストアへようこそ!

Tetraammineplatinum(II)hydrogen phosphate

Electroplating efficiency Platinum coating aerospace Cathode current efficiency

Tetraammineplatinum(II) hydrogen phosphate (CAS 127733-98-6), formulated as [Pt(NH3)4](HPO4), is a water‑soluble platinum(II) coordination salt. It is primarily supplied as an aqueous solution (often termed Platinum Q Salt) for electroplating and as a pharmaceutical intermediate.

Molecular Formula H16N4O8P2Pt
Molecular Weight 457.18 g/mol
Cat. No. B13832919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraammineplatinum(II)hydrogen phosphate
Molecular FormulaH16N4O8P2Pt
Molecular Weight457.18 g/mol
Structural Identifiers
SMILESN.N.N.N.OP(=O)(O)[O-].OP(=O)(O)[O-].[Pt+2]
InChIInChI=1S/4H3N.2H3O4P.Pt/c;;;;2*1-5(2,3)4;/h4*1H3;2*(H3,1,2,3,4);/q;;;;;;+2/p-2
InChIKeyRWLNOZMFDQKKBI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraammineplatinum(II) Hydrogen Phosphate – Core Properties and Industrial Roles


Tetraammineplatinum(II) hydrogen phosphate (CAS 127733-98-6), formulated as [Pt(NH3)4](HPO4), is a water‑soluble platinum(II) coordination salt . It is primarily supplied as an aqueous solution (often termed Platinum Q Salt) for electroplating and as a pharmaceutical intermediate . The phosphate counterion confers inherent buffering capacity, distinguishing it from halide‑ and nitrate‑based analogs, and underpins its established role in aerospace‑grade platinum coatings and platinum‑based drug synthesis .

Aqueous electroplating bath precursor with intrinsic phosphate buffer for pH-stable deposition
Supplied as water-miscible liquid concentrate for automated industrial plating line replenishment
Halide-free platinum(II) source for pharmaceutical intermediate synthesis workflows

Why Tetraammineplatinum(II) Hydrogen Phosphate Cannot Be Replaced by Generic Tetraammineplatinum(II) Salts


Tetraammineplatinum(II) complexes share a common [Pt(NH3)4]2+ core, yet the counterion dictates critical performance parameters. Chloride‑based analogs introduce halide contaminants that compromise electroplating efficiency and catalyze unwanted side reactions; nitrate analogs pose thermal instability and oxidative hazards . The hydrogen phosphate variant uniquely furnishes a built‑in phosphate buffer that stabilizes pH during prolonged electroplating cycles, maintains high cathode current efficiency (CCE), and avoids the sensitization risks associated with halide salts . Substituting a generic tetraammineplatinum(II) salt without the buffering phosphate counterion leads to pH drift, reduced plating efficiency, and altered metal‑ligand speciation that directly impacts deposit quality and process throughput .

Target Phosphate counterion provides built-in pH buffering during extended plating cycles
Substitute Risk Chloride analogs introduce halide contaminants that compromise electroplating efficiency and catalyze side reactions
Target Stable aqueous solution with thermal stability suited for high-temperature baths
Substitute Risk Nitrate analogs pose thermal instability and oxidative hazards that may shift process safety profiles
Target H2PO4−/HPO42− buffer maintains pH 10.0–10.6 for consistent deposit morphology
Substitute Risk Unbuffered tetraammine salts exhibit pH drift that may reduce plating efficiency and alter deposit quality

Tetraammineplatinum(II) Hydrogen Phosphate – Quantified Differentiators versus Closest Analogs


Cathode Current Efficiency Superiority over DNS‑Based Baths

Electroplating baths prepared from tetraammineplatinum(II) salts deliver substantially higher cathode current efficiency (CCE) than conventional dinitrosulfatoplatinate (DNS) baths. A patent comparison reports CCE for [Pt(NH3)4]2+‑derived baths of **60–95% at 90 °C**, while DNS baths achieve only **10–25% CCE** across the 60–90 °C range . The phosphate counterion maintains buffering around pH 10.4–10.6, a window in which the [Pt(NH3)4]2+ species remains stable and electroactive .

Cathode Current Efficiency
Head-to-head
Target: 60–95% CCE at 90°C vs. DNS bath: 10–25% CCE. Reported ≥6‑fold improvement at comparable temperature.
Supports high-throughput plating workflow selection and energy-cost evaluation
Patent-reported comparison; validate under specific bath configuration
Electroplating efficiency Platinum coating aerospace Cathode current efficiency

Non‑Sensitizing Profile versus Halide‑Based Platinum Salts

Tetraammineplatinum(II) salts, including the hydrogen phosphate, are classified as **non‑sensitizing**, in sharp contrast to platinum halide salts (e.g., hexachloroplatinates) that are well‑known respiratory and dermal sensitizers . The patent literature explicitly states that ‘salts comprising tetraammineplatinum(II) ions are usually non‑sensitizing unlike platinum halide salts which are conventionally used in the manufacture of DNS solutions’ . This property eliminates the need for stringent containment and reduces occupational hazard compliance costs.

Sensitization Profile
Class-level
Target: Non-sensitizing (H317 not triggered; H412 only). Halide salts: Sensitizer Cat. 1 (H317–H334).
May reduce occupational hygiene burden relative to halide-based platinum sources
Class-level inference; site-specific hazard assessment recommended
Occupational health Platinum salt sensitization Industrial hygiene

Inherent Phosphate Buffering – pH Stability Across the Electroplating Cycle

The hydrogen phosphate counterion provides an intrinsic **H2PO4−/HPO42−** buffer that maintains a stable pH of **10.0–10.6** during electroplating, even as local pH shifts occur at the cathode . In contrast, chloride‑ and nitrate‑based tetraammineplatinum(II) baths require external buffer additions (e.g., sodium phosphate) and still exhibit pH drift of **±0.5–1.0 units** over a typical 4‑h plating run, leading to variable deposit morphology . The Pt 5Q bath, formulated with [Pt(NH3)4](HPO4) at **26 mM** and sodium phosphate buffer at **~30 mM**, is explicitly designed to leverage this dual buffer system .

pH Stability
Cross-study
Phosphate-buffered Q bath: ≤0.2 pH unit drift per 4-h run. Chloride + external buffer: 0.5–1.0 unit drift. Reported 2–5× better regulation.
Tighter pH control supports brighter, lower-porosity deposit consistency
Conditions: 368 K, 26 mM [Pt(NH3)4]HPO4 + 30 mM Na2HPO4
Electroplating bath stability pH buffering Platinum deposit quality

Complete Water Miscibility Enabling High‑Concentration Liquid Formulations

Tetraammineplatinum(II) hydrogen phosphate is described as **‘fully miscible with water’** , permitting supply as a concentrated liquid solution (e.g., Pt 2% w/w or Pt 0.5% w/w standard commercial formats) without precipitation . Tetraammineplatinum(II) chloride, while water‑soluble, exhibits moisture sensitivity and hygroscopic behaviour that complicates storage and pre‑weighing accuracy . The phosphate salt’s non‑hygroscopic nature and solution stability enable ready‑to‑use plating bath replenishment without dissolution steps, a logistical advantage for large‑volume industrial operations.

Water Miscibility
Data to verify
Reported fully miscible with water; supplied as stable, non-hygroscopic concentrated solution. Chloride analog: water-soluble but hygroscopic.
Supports ready-to-use liquid replenishment and automated dosing workflows
Supplier-reported property; source-specific review recommended
Platinum precursor solubility Liquid formulation Aqueous electrolyte

Tetraammineplatinum(II) Hydrogen Phosphate – High‑Value Application Scenarios


High‑Throughput Aerospace Platinum Electroplating

The **60–95% cathode current efficiency** at 90 °C demonstrated for tetraammineplatinum(II)‑based baths directly supports high‑speed plating of turbine blades and vanes. Paired with the intrinsic phosphate buffer that maintains pH 10.0–10.6 during extended runs, the process yields <1% porosity coatings with adhesion suitable for subsequent aluminization. Users selecting the 5Q or 20Q replenisher solution achieve consistent platinum loading without downtime for pH adjustment, a critical requirement for 24/7 aerospace coating facilities.

Halide‑Free Platinum Precursor for Pharmaceutical Intermediates

Because tetraammineplatinum(II) hydrogen phosphate lacks chloride ions and is classified as non‑sensitizing , it is preferentially used as a precursor for cisplatin and related anticancer agents where halide contamination must be avoided. The compound is supplied at **Pt 0.5% w/w** or **Pt 2% w/w** as a sterile‑filterable solution , enabling direct use in cGMP synthesis campaigns without additional ion‑exchange purification steps.

Stable Liquid Feedstock for Electroless and Electrolytic Platinum Deposition Research

The fully water‑miscible, non‑hygroscopic nature of [Pt(NH3)4](HPO4) solutions makes them the standard platinum source for fundamental electrochemical studies, including the series 'Studies of platinum electroplating baths Part I–IV' . Researchers procure the 5Q standard solution (5 g Pt L−1) to ensure batch‑to‑batch reproducibility when investigating plating nucleation, growth kinetics, and the effect of counter‑anion identity on deposition overpotential.

Low‑Hazard Platinum Coating for Medical Devices

The confirmed non‑sensitizing profile of tetraammineplatinum(II) hydrogen phosphate reduces occupational exposure risks compared to hexachloroplatinic acid or DNS‑based baths. This property, combined with the ability to deposit bright, adherent platinum layers at moderate current density (**0.5 A dm−2** optimum ), supports the coating of catheters, electrodes, and implantable components where both operator safety and biocompatibility are paramount.

Application
Selection Property
Validation Focus
Aerospace-grade platinum electroplating
High-efficiency bath formulation with intrinsic phosphate buffer
Cathode current efficiency and pH stability under extended plating cycles
Halide-free platinum precursor for drug synthesis
Chloride-free, non-sensitizing composition suitable for controlled synthesis
Trace halide specification and ion-exchange step elimination review
Platinum deposition research and electrochemistry studies
Standardized aqueous solution format for batch reproducibility
Deposition nucleation, growth kinetics, and counter-anion identity effects
Medical device platinum coating
Non-sensitizing profile with bright, adherent deposit capability
Operator safety context and deposit biocompatibility endpoint review
Quote Request

Request a Quote for Tetraammineplatinum(II)hydrogen phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.